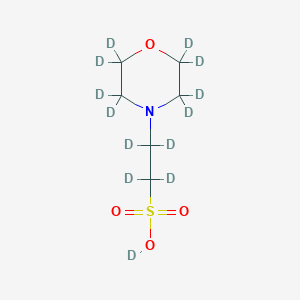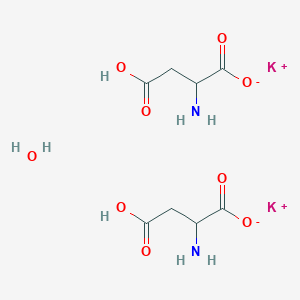
L-プロリン, 1-(4-ニトロフェニル)-, メチルエステル
概要
説明
Methyl (2S)-1-(4-nitrophenyl)pyrrolidine-2-carboxylate is a chemical compound with a complex structure that includes a pyrrolidine ring, a nitrophenyl group, and a carboxylate ester
科学的研究の応用
Methyl (2S)-1-(4-nitrophenyl)pyrrolidine-2-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
Target of Action
Methyl (2S)-1-(4-nitrophenyl)pyrrolidine-2-carboxylate, also known as L-Proline, 1-(4-nitrophenyl)-, methyl ester, primarily targets organic reactions as a catalyst . It is used in the synthesis of 2,4,6-triarylpyridines through one-pot three-component reactions .
Mode of Action
The compound interacts with its targets by facilitating a wide range of organic reactions. Among these reactions are Robinson annulations, aldol reactions, Mannich reactions, Michael reactions, direct electrophilic α-aminations, Diels–Alder reactions, Baylis–Hillman reactions, aza-Morita-Baylis–Hillman reactions, α-selenenylation, oxidation, chlorination, and others .
Biochemical Pathways
The compound affects the biochemical pathways involved in the synthesis of 2,4,6-triarylpyridines. It does this through one-pot three-component reactions of acetophenone, aryl aldehydes, and ammonium acetate . The compound’s role as a catalyst in these reactions leads to changes in the downstream effects of these pathways.
Pharmacokinetics
Its use as a catalyst in organic reactions suggests that its bioavailability may be influenced by its chemical properties and the conditions under which the reactions take place .
Result of Action
The compound’s action results in the synthesis of 2,4,6-triarylpyridines . It has been shown to be effective in providing the products in high to excellent yield under solvent-free conditions . Moreover, it can be easily recovered by facile separation by magnetic forces and recycled for several times without significant loss of its catalytic activity .
Action Environment
The action, efficacy, and stability of Methyl (2S)-1-(4-nitrophenyl)pyrrolidine-2-carboxylate are influenced by environmental factors. For instance, it has been shown to be stable up to 200 °C for use as a catalyst in organic reactions . Its efficacy and stability are also influenced by the conditions under which the reactions take place, including the presence of other compounds and the temperature .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4-nitrophenyl)-L-prolinate typically involves the reaction of a pyrrolidine derivative with a nitrophenyl compound under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product. Detailed synthetic routes and reaction conditions are often documented in scientific literature and patents.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
化学反応の分析
Types of Reactions
Methyl (2S)-1-(4-nitrophenyl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different products.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a catalyst), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group may yield an amine derivative, while oxidation may produce different oxidized forms of the compound.
類似化合物との比較
Similar Compounds
Similar compounds to Methyl (4-nitrophenyl)-L-prolinate include other pyrrolidine derivatives and nitrophenyl compounds. These compounds may share structural similarities but differ in their chemical properties and applications.
Uniqueness
The uniqueness of Methyl (4-nitrophenyl)-L-prolinate lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial use.
特性
IUPAC Name |
methyl (2S)-1-(4-nitrophenyl)pyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c1-18-12(15)11-3-2-8-13(11)9-4-6-10(7-5-9)14(16)17/h4-7,11H,2-3,8H2,1H3/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHUGHLAIFLPIPC-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCN1C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCCN1C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-Chloro-6-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1455105.png)
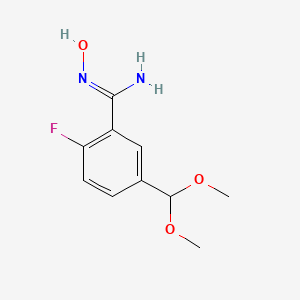


![7-(tert-Butoxycarbonyl)-1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylic acid](/img/structure/B1455111.png)



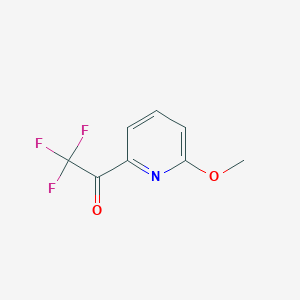
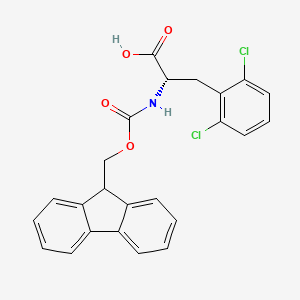
![1,4-Dihydro-4-oxothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1455120.png)
![2-(4-Ethynylphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1455121.png)
